threo-2,3-Hexodiulosonic acid

Stereochemistry Vitamin C Metabolism Chiral Chromatography

threo-2,3-Hexodiulosonic acid (CAS 3409-57-2), systematically known as D-threo-Hexo-2,3-diulosonic acid and commonly referred to as 2,3-diketogulonic acid (DKG), is a carbohydrate acid derivative. It is formed as the irreversible hydrolysis product of the oxidized form of vitamin C, dehydroascorbic acid.

Molecular Formula C6H8O7
Molecular Weight 192.12 g/mol
CAS No. 3409-57-2
Cat. No. B1211179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethreo-2,3-Hexodiulosonic acid
CAS3409-57-2
Synonyms2,3 Diketogulonic Acid
2,3-Diketogulonic Acid
Acid, 2,3-Diketogulonic
Molecular FormulaC6H8O7
Molecular Weight192.12 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)C(=O)C(=O)O)O)O)O
InChIInChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m1/s1
InChIKeyGJQWCDSAOUMKSE-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for threo-2,3-Hexodiulosonic Acid (CAS 3409-57-2): A Key Vitamin C Degradation Marker


threo-2,3-Hexodiulosonic acid (CAS 3409-57-2), systematically known as D-threo-Hexo-2,3-diulosonic acid and commonly referred to as 2,3-diketogulonic acid (DKG), is a carbohydrate acid derivative . It is formed as the irreversible hydrolysis product of the oxidized form of vitamin C, dehydroascorbic acid [1]. This compound is a critical marker in studies of ascorbic acid degradation kinetics, metabolism, and as a highly characterized reference standard for analytical method validation in pharmaceutical quality control [2].

Why Generic 'Diketogulonic Acid' Substitutes Fail for Precise Work with CAS 3409-57-2


Generic substitution with 'diketogulonic acid' or closely related vitamin C derivatives can compromise experimental accuracy. The CAS 3409-57-2 explicitly denotes the D-threo stereoisomer (4S,5R configuration) , differentiating it from the L-threo isomer (CAS 3445-22-5) which is the more common physiological metabolite . Furthermore, this open-chain acid (C6H8O7) is the product of an irreversible dehydroascorbate hydrolysis and is chemically and functionally distinct from its reversible lactone counterpart, dehydroascorbic acid (CAS 490-83-5), which retains antiscorbutic activity [1]. The quantitative evidence below clarifies why specifying CAS 3409-57-2 is critical for stereochemical purity, stability, and analytical method reliability.

Quantitative Evidence Guide: When to Prioritize threo-2,3-Hexodiulosonic Acid (3409-57-2) Over Analogs


Stereochemical Specification: D-threo (3409-57-2) vs. L-threo (3445-22-5) Isomer

The compound CAS 3409-57-2 is the D-threo stereoisomer with the defined (4S,5R) configuration, in contrast to the L-threo isomer (CAS 3445-22-5) which has the (4R,5S) configuration . This structural specificity is crucial for chiral method development and for studies where isomer-selective enzyme kinetics must be assessed, as the L-isomer is the primary physiological substrate [1].

Stereochemistry Vitamin C Metabolism Chiral Chromatography

Irreversible Hydrolysis Pathway: Diketogulonic Acid (DKG) vs. Dehydroascorbic Acid (DHA)

DKG (the target compound) is formed via an irreversible, ring-opening hydrolysis of dehydroascorbic acid (DHA). In contrast, DHA can be reversibly reduced back to active ascorbic acid [1]. This irreversibility quantitatively impacts total vitamin C recovery assays, as DKG is a terminal degradation product devoid of antiscorbutic activity [2]. The half-life of DHA at physiological pH is reported to be less than 10 minutes, ensuring rapid conversion to DKG unless carefully stabilized [3].

Vitamin C Degradation Kinetics Metabolomics

pH-Dependent Stability Profile of 2,3-Diketogulonic Acid

The target compound exhibits pH-dependent stability that is distinct from its precursors. While dehydroascorbic acid monomer (DHA) requires low pH (pH 2-3) for maximum stability (half-life less than 10 min at pH 7.4), DKG is the dominant species observed above pH 5, as the DHA monomer hydrates and then hydrolyzes to DKG [1]. A derivative of DKG was found to be less stable at pH 6 than at pH 1, and electrophoresis of a related HPLC-enriched preparation indicated a strongly acidic compound with pKa ≈ 2.3 [2].

Chemical Stability Sample Preparation Quality Control

Regulatory-Grade Reference Standard Utility in Ascorbic Acid Manufacturing

2,3-Diketogulonic acid (threo-2,3-Hexodiulosonic acid) is specifically supplied with detailed characterization data compliant with regulatory guidelines (USP/EP traceability) for use in Abbreviated New Drug Applications (ANDA) and commercial ascorbic acid production [1]. It serves as a key impurity reference standard, unlike generic ascorbic acid or its other metabolites, enabling validated quantification of this specific degradation pathway .

Pharmaceutical Impurity Profiling ANDA Submissions Method Validation

Procurement Scenario Guide: When to Source threo-2,3-Hexodiulosonic Acid (3409-57-2)


Chiral Method Development for Ascorbic Acid Impurity Profiling

When developing a stability-indicating HPLC method for ascorbic acid, sourcing the D-threo diulosonic acid isomer (CAS 3409-57-2) is essential. This specific isomer serves as a resolution standard to confirm that the chromatographic system can separate it from the biologically relevant L-threo diulosonic acid (CAS 3445-22-5) . Its documented stereochemistry (4S,5R) ensures the method's specificity per ICH Q2(R1) guidelines .

Assessing Irreversible Vitamin C Loss in Processed Foods or Biological Samples

For researchers quantifying total vitamin C degradation in a complex matrix (e.g., heat-treated fruit juice or plasma), using a pure DKG standard is critical. Since DKG is formed irreversibly and is devoid of antiscorbutic activity, it serves as the definitive marker for irreversible nutrient loss, which cannot be recovered by reducing agents [1]. The standard allows for direct calibration of this terminal degradation product, separate from the reversibly oxidized DHA pool [2].

Pharmaceutical Quality Control and ANDA Submission Support

For quality control laboratories supporting ANDA submissions for generic ascorbic acid products, procurement of a fully characterized 2,3-Diketogulonic Acid reference standard is necessary to monitor the key degradation impurity. This compound, supplied with a comprehensive Certificate of Analysis (including HPLC purity and structural confirmation by NMR and mass spectrometry), provides documented traceability to USP or EP standards, ensuring compliance with regulatory filing requirements [3].

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